2-chloro-N-cycloheptylpropanamide
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Overview
Description
2-chloro-N-cycloheptylpropanamide is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.1076919 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Enhancement in Biochemical Probing
Compounds similar to 2-chloro-N-cycloheptylpropanamide have been utilized for enhancing the fluorescence of certain ions, such as erbium (Er), in biochemical probing. For instance, Glibenclamide has shown to increase the intrinsic fluorescence intensity of Er3+ ion, which can be useful in creating simple and sensitive fluorimetric probes. This property is leveraged in methodologies involving lanthanides for probing biochemical reactions and studying interactions between ions and biologically important molecules. Such applications can be further extended to detectors in high-performance liquid chromatography (Faridbod et al., 2009).
Antituberculosis Agents
Structurally similar compounds, specifically indole-2-carboxamides, have been recognized as a promising class of antituberculosis agents. They exhibit considerable activity against Mycobacterium tuberculosis, and structural modifications in these compounds have been shown to improve their solubility, metabolic stability, and in vitro activity. This suggests that analogs of this compound could potentially be explored for antituberculosis or other antimicrobial applications (Kondreddi et al., 2013).
Antimicrobial Activity
Certain chloro-arylpropanamides have been studied for their antimicrobial properties, although their activity against strains of bacteria and fungi was found to be relatively low. Nevertheless, this indicates a potential for such compounds to be used in antimicrobial applications, perhaps with further structural optimization to enhance their effectiveness (Grishchuk et al., 2013).
Structural Analysis and Material Science
Compounds with structures similar to this compound have been subjects of structural analysis, which can be critical in understanding their physical and chemical properties for potential applications in material science. For instance, understanding the crystal structure, molecular interactions, and stability under various conditions can provide insights into their applicability in creating new materials or enhancing existing ones (Mo et al., 2011).
Herbicidal Activity
Compounds structurally related to this compound, like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown significant herbicidal activity. This suggests a potential for such compounds to be developed into herbicides or to be used in agricultural research for controlling weed growth (Wang et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that the compound has shown promising antifungal activity against strains of aspergillus flavus .
Mode of Action
The mode of action of 2-chloro-N-cycloheptylpropanamide involves binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase . This interaction with the fungal plasma membrane and DNA synthesis pathway disrupts the normal functioning of the fungus, leading to its death .
Biochemical Pathways
Given its mode of action, it can be inferred that it affects the ergosterol biosynthesis pathway and dna synthesis pathway in fungi .
Result of Action
The result of the action of this compound is the inhibition of fungal growth. It achieves this by disrupting the integrity of the fungal plasma membrane and possibly inhibiting DNA synthesis . This leads to the death of the fungus, thereby exhibiting its antifungal activity .
Properties
IUPAC Name |
2-chloro-N-cycloheptylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8(11)10(13)12-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGFIWRNMFYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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